1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE
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Overview
Description
1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with a 2-chlorobenzyl group and a 4-methylphenoxy group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperazine: A related compound with similar structural features but lacking the 4-methylphenoxy group.
(2-(((4-(4-CHLOROBENZYL)-1-PIPERAZINYL)IMINO)METHYL)PHENOXY)ACETIC ACID: Another piperazine derivative with different substituents.
Uniqueness: 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C20H23ClN2O2 |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H23ClN2O2/c1-16-6-8-18(9-7-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-2-3-5-19(17)21/h2-9H,10-15H2,1H3 |
InChI Key |
OAHRRWCLHDGBTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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